Imidodicarbonimidic diamide, N-(4-chloro-2-methylphenyl)-
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Overview
Description
Imidodicarbonimidic diamide, N-(4-chloro-2-methylphenyl)- is a chemical compound with the molecular formula C9H12ClN5. It is known for its unique structure and properties, making it a subject of interest in various scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Imidodicarbonimidic diamide, N-(4-chloro-2-methylphenyl)- typically involves the reaction of 4-chloro-2-methylaniline with cyanamide under specific conditions. The reaction is carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and catalysts, with stringent control over reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
Imidodicarbonimidic diamide, N-(4-chloro-2-methylphenyl)- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents like halogens.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted compounds .
Scientific Research Applications
Imidodicarbonimidic diamide, N-(4-chloro-2-methylphenyl)- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Imidodicarbonimidic diamide, N-(4-chloro-2-methylphenyl)- involves its interaction with specific molecular targets and pathways. It can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- N-(4-phenoxyphenyl)imidodicarbonimidic diamide hydrochloride
- N-(4-BROMOPHENYL)IMIDODICARBONIMIDIC DIAMIDE HYDROCHLORIDE HYDRATE
- N-[4-(methylsulfanyl)phenyl]imidodicarbonimidic diamide compound with 3-acetyl-6-methyl-2H-pyran-2,4(3H)-dione .
Uniqueness
Imidodicarbonimidic diamide, N-(4-chloro-2-methylphenyl)- stands out due to its specific substitution pattern on the phenyl ring, which imparts unique chemical and biological properties. This makes it particularly valuable in research and industrial applications .
Properties
CAS No. |
79868-83-0 |
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Molecular Formula |
C9H12ClN5 |
Molecular Weight |
225.68 g/mol |
IUPAC Name |
2-(4-chloro-2-methylphenyl)-1-(diaminomethylidene)guanidine |
InChI |
InChI=1S/C9H12ClN5/c1-5-4-6(10)2-3-7(5)14-9(13)15-8(11)12/h2-4H,1H3,(H6,11,12,13,14,15) |
InChI Key |
CANIXRWFFXPTIO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)N=C(N)N=C(N)N |
Origin of Product |
United States |
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